(2,7-Dimethyl-2H-indazol-5-yl)boronic acid is a boronic acid derivative that belongs to the class of indazole compounds. This compound is characterized by its unique combination of an indazole core and a boronic acid functional group, which imparts specific chemical properties and potential applications in organic synthesis and medicinal chemistry. The compound's structure allows it to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
The compound can be sourced from various chemical suppliers and databases, including PubChem and Sigma-Aldrich, which provide detailed information on its synthesis, properties, and applications.
(2,7-Dimethyl-2H-indazol-5-yl)boronic acid is classified as:
The synthesis of (2,7-dimethyl-2H-indazol-5-yl)boronic acid typically involves the following methods:
The reaction conditions typically involve:
The molecular formula of (2,7-dimethyl-2H-indazol-5-yl)boronic acid is .
(2,7-Dimethyl-2H-indazol-5-yl)boronic acid can participate in several key reactions:
The efficiency of these reactions can depend on factors such as:
The mechanism by which (2,7-dimethyl-2H-indazol-5-yl)boronic acid exerts its reactivity primarily involves:
The kinetics and thermodynamics of these reactions are influenced by various factors including substrate structure and electronic properties.
Detailed physical data can be found in chemical databases such as PubChem or Sigma-Aldrich.
(2,7-Dimethyl-2H-indazol-5-yl)boronic acid finds applications in:
Indazole derivatives represent a privileged scaffold in drug discovery due to their versatile biological activities and structural similarity to endogenous purines. The bicyclic framework consists of a pyrazole ring fused to a benzene ring, existing predominantly as the thermodynamically stable 1H-tautomer [1]. This heterocyclic system serves as a core pharmacophore in numerous clinically significant agents. Notable examples include the PARP inhibitor niraparib for ovarian cancer therapy, the tyrosine kinase inhibitor pazopanib for renal cell carcinoma, and the anti-inflammatory agents bendazac and benzydamine [1]. The indazole nucleus confers key molecular recognition properties through its ability to engage in hydrogen bonding interactions via the pyridinic nitrogen (N2) and participate in hydrophobic contacts through its aromatic ring system. Strategic substitution patterns, particularly at positions 5 and 7, significantly influence target binding affinity and selectivity profiles. Methyl substitution at N1 (creating the 2H-indazole tautomer) enhances metabolic stability by preventing undesirable glucuronidation pathways while maintaining favorable physicochemical properties [6].
Boronic acids serve as indispensable nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction (SMC), the most extensively practiced carbon-carbon bond-forming reaction in medicinal chemistry and materials science. The exceptional utility of boronic acids derives from their low toxicity, air and moisture stability, and commercial availability across diverse structural classes [5] [7]. The transmetalation step—where the organic fragment transfers from boron to palladium—represents the crucial bond-forming event in the catalytic cycle. Boronic acids participate through the formation of pre-transmetalation intermediates characterized by Pd-O-B linkages, with the electron density of the boronate oxygen atoms critically influencing transfer efficiency [7]. Pinacol boronic esters, exemplified by (2,7-dimethyl-2H-indazole-5-yl)boronic acid pinacol ester, offer enhanced stability against protodeboronation for challenging substrates while maintaining efficient transmetalation capacity without mandatory pre-hydrolysis [7]. This stability-profile combination makes them particularly valuable for constructing complex molecules via late-stage functionalization strategies in pharmaceutical synthesis.
The hybridization of the indazole scaffold with a boronic acid functionality creates a multifunctional building block with synergistic properties. The 2,7-dimethyl-2H-indazole core provides a biologically validated pharmacokinetic optimization platform, where the N-2 methylation prevents undesired N-1 alkylation routes and enhances metabolic stability, while the C-7 methyl group fine-tunes electronic properties and lipophilicity [6] [8]. Introduction of the boronic acid at the C-5 position creates an electronically complementary system—the electron-rich indazole nucleus activates the boronic acid toward transmetalation, while the boronic acid group modulates the indazole's electronic character. This strategic positioning capitalizes on the orthogonal reactivity of the two functional groups: the boronic acid enables rapid diversification through cross-coupling, while the indazole core maintains its intrinsic target-binding capabilities. Such hybrid structures serve as versatile intermediates for generating targeted libraries in drug discovery programs focused on kinase inhibition, GPCR modulation, and epigenetic targets where indazole derivatives demonstrate established relevance [3] [6].
CAS No.: 7196-09-0
CAS No.: 102577-03-7
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: 21416-14-8